molecular formula C19H39NO3 B1675087 Lopobutan CAS No. 6582-30-5

Lopobutan

Cat. No. B1675087
CAS RN: 6582-30-5
M. Wt: 329.5 g/mol
InChI Key: MLWPGZSCOZMERO-UHFFFAOYSA-N
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Description

Lopobutan is a bioactive chemical.

properties

IUPAC Name

3-(3-dodecoxypropylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H39NO3/c1-3-4-5-6-7-8-9-10-11-12-15-23-16-13-14-20-18(2)17-19(21)22/h18,20H,3-17H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLWPGZSCOZMERO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOCCCNC(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H39NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00984311
Record name 3-{[3-(Dodecyloxy)propyl]amino}butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00984311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lopobutan

CAS RN

6582-30-5
Record name Lopobutan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006582305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-{[3-(Dodecyloxy)propyl]amino}butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00984311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LOPOBUTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6IE0KAZ8O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JM Thomassin, F Braccini, J Paris, D Korchia - EMC-Otorrinolaringología, 2001 - Elsevier
… Se ablanda con productos solventes y antisépticos (solución de lopobutan, dapabutan y cloruro de miristalconio) antes de su aspiración bajo control microscópico, aunque la mayoría …
Number of citations: 0 www.sciencedirect.com

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